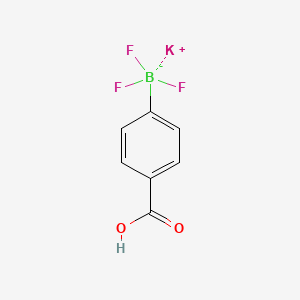

Potassium (4-carboxyphenyl)trifluoroborate

Descripción

Historical Context and Evolution of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry began long before its widespread application, with initial preparations dating back to 1860. acs.orgthieme.de However, its synthetic utility remained largely unexplored until the mid-20th century. A pivotal moment was the discovery of the hydroboration reaction by H. C. Brown, who was awarded the Nobel Prize in 1979 for transforming boron-containing compounds into vital synthetic reagents. acs.orgthieme.de This breakthrough provided a straightforward route to organoboranes, which were recognized as participating in free-radical processes. acs.org

The subsequent development of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction in 1979 revolutionized the field, providing a highly effective method for forming C-C bonds. acs.orgacs.orgnih.gov This reaction, which initially used organoboranes, became a cornerstone of synthetic chemistry, valued for its mild conditions and high selectivity. researchgate.netnih.gov The evolution of cross-coupling reactions has continued, moving from a focus on C(sp²)-C(sp²) bond formation to more complex C(sp³)-hybridized systems. acs.org

Limitations of Traditional Boronic Acids and Esters

Despite their success, the most commonly used organoboron reagents—boronic acids and their esters—possess several inherent drawbacks. Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. nih.gov This equilibrium makes precise stoichiometric control in reactions difficult. nih.gov Furthermore, boronic acids and their esters can be unstable, susceptible to oxidative damage and protodeboronation (cleavage of the C-B bond by a proton source), particularly at physiological pH. researchgate.netnih.govpnas.orgnih.gov

Boronic esters, such as pinacol (B44631) esters (Bpin), were developed to enhance stability. digitellinc.com However, they are not without their own issues. Their formation is reversible in the presence of water or alcohols, which can lead to premature release of the boronic acid during reactions or purification. researchgate.net They can also be prone to hydrolysis and deboronation, complicating isolation. digitellinc.com The removal of the diol protecting groups used to form the esters, like pinacol, can require harsh conditions or additional steps, adding expense and reducing atom economy. nih.govresearchgate.net

Table 1: Comparison of Organoboron Reagents

| Property | Boronic Acids (RB(OH)₂) | Boronic Esters (e.g., Bpin) | Potassium Organotrifluoroborates (RBF₃K) |

| Physical State | Often crystalline solids | Often oils or low-melting solids | Crystalline solids chem-station.com |

| Stability | Prone to form boroxines; susceptible to oxidation and protodeboronation. nih.govresearchgate.net | More stable than boronic acids, but can be prone to hydrolysis. digitellinc.comresearchgate.net | Generally stable to air, moisture, heat, and many reagents. chem-station.combldpharm.comsigmaaldrich.comorgsyn.org |

| Handling | Stoichiometry can be complicated by boroxine (B1236090) formation. nih.gov | Can be difficult to purify (e.g., chromatography). researchgate.net | Easy to handle; can be stored indefinitely. sigmaaldrich.comorgsyn.org |

| Reactivity | The active species in many cross-coupling reactions. | Acts as a protected form of boronic acid. researchgate.net | Stable surrogates for boronic acids; often require activation/hydrolysis. chem-station.comsigmaaldrich.com |

Emergence of Organotrifluoroborates as Stable and Versatile Alternatives

Potassium organotrifluoroborates (RBF₃K) emerged as a superior class of organoboron reagents that overcome many of the limitations of their predecessors. bldpharm.comnih.gov These compounds are typically crystalline solids that are remarkably stable to air and moisture and can be stored indefinitely without degradation. sigmaaldrich.comorgsyn.orgnih.gov The tetracoordinated boron center in organotrifluoroborates makes them less prone to protodeboronation compared to boronic acids and esters. sigmaaldrich.com

This enhanced stability means that the trifluoroborate moiety can be retained while other functional groups within the molecule are manipulated. bldpharm.comnih.govacs.org First recognized for their value in coupling reactions by the Genêt group in 1996, potassium organotrifluoroborates have become ideal nucleophilic partners in Suzuki-Miyaura and other transition-metal-catalyzed reactions. bldpharm.com Their use is favored due to their well-defined stoichiometry, as they exist as monomers, and their general stability under a wide range of reaction conditions. sigmaaldrich.com

Significance of Potassium (4-carboxyphenyl)trifluoroborate within the Organotrifluoroborate Class

This compound holds particular significance due to the presence of the carboxylic acid functional group. This group imparts unique properties and opens avenues for specialized applications. Research has shown that installing a pendant carboxyl group can dramatically enhance the oxidative stability of the boron center. nih.govpnas.org In one study, a boralactone, formed by an intramolecular ligand-boron interaction with a carboxyl group, increased stability by a factor of 10,000. nih.govpnas.org This enhanced stability is critical in complex syntheses and biological applications where oxidative degradation is a concern. nih.gov

Furthermore, the carboxyl group serves as a versatile chemical handle. It can be used for subsequent synthetic transformations, allowing the molecule to be tethered to other structures, such as polymers, peptides, or surfaces. This functionality is highly valuable in the development of new pharmaceuticals and advanced materials, where precise molecular architecture is key. acs.org The ability to perform cross-coupling reactions with a stable reagent that also contains a modifiable functional group like a carboxylic acid expands the strategic possibilities for building complex molecules.

Overview of Key Research Areas for this compound

Research involving this compound and its analogs focuses on developing efficient synthetic routes and understanding its reactivity in fundamental chemical transformations.

Synthetic Methodologies for Organotrifluoroborates

The most common and straightforward method for preparing potassium organotrifluoroborates is by treating the corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). bldpharm.comorgsyn.orgwikipedia.org This method is widely applicable to a variety of aryl, alkyl, and vinyl boronic acids. orgsyn.org

More advanced, one-pot synthetic sequences have also been developed. For instance, aryltrifluoroborates can be synthesized directly from arenes via an iridium-catalyzed borylation to form a pinacol boronate, which is then treated with KHF₂ to displace the pinacol and form the desired trifluoroborate salt. organic-chemistry.org Other methods include the nickel-catalyzed Miyaura borylation of aryl halides using tetrahydroxydiboron (B82485), followed by conversion to the trifluoroborate. organic-chemistry.org For alkyltrifluoroborates, methods include the hydroboration of alkenes or alkynes followed by reaction with KHF₂ and the nucleophilic substitution of potassium halomethyltrifluoroborates. nih.govbldpharm.comorganic-chemistry.org

Table 2: Selected Synthetic Routes to Potassium Organotrifluoroborates

| Starting Material | Key Reagents | Product Type | Citation(s) |

| Organoboronic Acid | KHF₂, H₂O/MeOH | General (Aryl, Alkenyl, Alkyl) | bldpharm.comorgsyn.org |

| Arene | 1. Ir-catalyst, B₂pin₂ 2. KHF₂ | Aryltrifluoroborate | organic-chemistry.org |

| Aryl Halide | 1. Ni-catalyst, B₂(OH)₄ 2. KHF₂ | Aryltrifluoroborate | organic-chemistry.org |

| Alkene/Alkyne | 1. Hydroboration reagent 2. KHF₂ | Alkenyl/Alkyltrifluoroborate | bldpharm.com |

| Dibromomethane | 1. n-BuLi, B(OR)₃ 2. KHF₂ | Halomethyltrifluoroborate | nih.gov |

Reactivity and Mechanistic Investigations in Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, organotrifluoroborates are generally considered to be stable pre-catalysts. chem-station.com The prevailing mechanism suggests that the tetracoordinated trifluoroborate must first undergo slow hydrolysis to release the corresponding tricoordinated boronic acid, which is the actual reactive species in the catalytic cycle. researchgate.netchem-station.comacs.orgnih.gov

This "slow release" of the boronic acid is a key advantage, as it maintains a low concentration of the active boron species in the reaction mixture. researchgate.netnih.gov This minimizes common side reactions that plague boronic acids, such as oxidative homocoupling and protodeboronation. researchgate.netnih.gov The rate of this crucial hydrolysis step is dependent on several factors, including the electronic properties of the organic substituent (the 'R' group). researchgate.netacs.orgnih.gov For example, reagents with electron-donating groups like anisyl tend to hydrolyze quickly, while those with electron-withdrawing groups like nitrophenyl hydrolyze extremely slowly. researchgate.netacs.orgnih.gov Some aryltrifluoroborates even require acid catalysis for efficient hydrolysis, an "acid-base paradox" that ensures their stability and slow release under the basic conditions typical of Suzuki-Miyaura coupling. researchgate.netacs.orgnih.gov This tunable reactivity allows for precise control over the coupling process, making organotrifluoroborates highly versatile and reliable reagents. nih.govresearchgate.net

Catalytic Applications in Organic Transformations

This compound serves as a key coupling partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of biaryl structures. nih.gov In this reaction, the organotrifluoroborate acts as the nucleophilic partner, reacting with an organohalide in the presence of a palladium catalyst and a base. While specific data for this compound is not extensively detailed in the reviewed literature, the general mechanism and conditions are well-established for aryltrifluoroborates. organic-chemistry.orgnih.gov The reaction typically employs a palladium(0) catalyst, which can be generated in situ from palladium(II) precursors like palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂), in combination with phosphine (B1218219) ligands. organic-chemistry.orgnih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines such as RuPhos or XPhos often providing excellent results, particularly with less reactive aryl chlorides. nih.govnih.gov A base, commonly potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to facilitate the transmetalation step. organic-chemistry.orgnih.gov The carboxylic acid functionality on the phenyl ring is generally well-tolerated under these conditions, although its presence might influence the electronic properties of the organoboron reagent.

Heck Reaction:

The Heck reaction provides a method for the arylation of alkenes. wikipedia.org In this transformation, an aryl halide (or triflate) is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.org While direct examples involving this compound as the arylating agent are not as common as with aryl halides, the related 4-carboxyphenylboronic acid can be utilized. Interestingly, research has shown that pendant carboxylic acids can act as directing groups in Heck reactions, potentially enabling regioselective arylations of complex alkenes that would otherwise be challenging. chemrxiv.orgnih.gov This suggests that the carboxylic acid moiety in this compound could play a beneficial role in directing the outcome of such catalytic transformations.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. jk-sci.comyoutube.com This reaction is instrumental in the synthesis of substituted alkynes. Haloaryltrifluoroborates have been successfully employed in Sonogashira couplings to prepare alkyne-containing organotrifluoroborates. nih.gov This indicates a viable pathway where this compound could first be halogenated and then subjected to Sonogashira coupling, or alternatively, used in variations of the Sonogashira reaction where the boronic acid derivative can participate directly.

| Coupling Reaction | Catalyst/Ligand System | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/Water | Aryl bromides, Aryl chlorides |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Acrylates, Styrenes |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Terminal alkynes |

Functionalization and Derivatization Strategies

The bifunctional nature of this compound allows for a range of functionalization and derivatization strategies, targeting either the trifluoroborate group or the carboxylic acid moiety.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group is a versatile handle for further molecular elaboration, most commonly through the formation of amides and esters.

Amide Formation: Standard peptide coupling reagents can be employed to convert the carboxylic acid of this compound into an amide. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) can facilitate the coupling with a wide range of primary and secondary amines. This allows for the introduction of diverse functionalities and the construction of more complex molecular scaffolds while retaining the trifluoroborate group for subsequent cross-coupling reactions. An alternative and innovative approach involves the conversion of the carboxylic acid to a potassium acyltrifluoroborate (KAT), which can then react with amines to form amides, sometimes under milder conditions and without the need for traditional coupling agents. researchgate.net

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with an alkyl halide under basic conditions can also yield the corresponding ester. These ester derivatives can serve as protecting groups or be used to modulate the solubility and electronic properties of the molecule.

Functionalization via the Trifluoroborate Group:

The trifluoroborate moiety is primarily utilized in cross-coupling reactions as described in the catalytic applications section. The stability of the trifluoroborate group allows for various chemical transformations to be performed on the carboxylic acid part of the molecule without affecting the boron functionality. This orthogonality is a key advantage in multi-step syntheses.

| Derivatization Reaction | Reagents | Product Functional Group |

| Amide Formation | EDC, HOBt, Amine | Amide |

| Esterification | Alcohol, Acid catalyst | Ester |

Propiedades

IUPAC Name |

potassium;(4-carboxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3O2.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZCPMQLYMSRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635705 | |

| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-38-0 | |

| Record name | Borate(2-), (4-carboxylatophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-carboxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-carboxyphenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 4 Carboxyphenyl Trifluoroborate

General Synthetic Strategies for Organotrifluoroborates

Several general methods have been developed to access the structurally diverse family of organotrifluoroborates. These strategies often begin with other organoboron compounds or utilize transition-metal catalysis to form the crucial carbon-boron bond before conversion to the trifluoroborate salt.

The most direct and widely used method for synthesizing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with an aqueous or methanolic solution of potassium hydrogen difluoride (KHF₂). nih.govchem-station.compitt.edu This transformation is an equilibrium process driven by the precipitation of the often sparingly soluble trifluoroborate salt from the reaction medium. chem-station.comscilit.com The reaction is generally fast, high-yielding, and can be performed on a multigram scale. pitt.edu The resulting crystalline solids are typically purified by simple recrystallization. pitt.edu

The general scheme for this conversion is as follows: R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + B(OH)₃ + 2 KF + H₂O

A variety of aryltrifluoroborate salts have been successfully synthesized using this method with excellent yields, as demonstrated in the following table.

| Starting Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | Potassium phenyltrifluoroborate | 82-94% |

| 4-Fluorophenylboronic acid | Potassium (4-fluorophenyl)trifluoroborate | 94% |

| 4-(Trifluoromethyl)phenylboronic acid | Potassium (4-(trifluoromethyl)phenyl)trifluoroborate | 68% |

| 3,5-Dichlorophenylboronic acid | Potassium (3,5-dichlorophenyl)trifluoroborate | 53% |

| Data sourced from multiple studies demonstrating the conversion of boronic acids to potassium trifluoroborates. chem-station.compitt.edu |

Organotrifluoroborates can be prepared from organometallic reagents such as Grignard (organomagnesium) and organolithium compounds. organic-chemistry.orgwikipedia.org The synthesis involves the reaction of the organometallic reagent with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form a boronate ester intermediate in situ. nih.govnih.gov This intermediate is then hydrolyzed and subsequently treated with KHF₂ to yield the final potassium organotrifluoroborate salt. nih.govnih.gov This approach is particularly useful for generating alkyltrifluoroborates. nih.gov

Organocuprates have also been employed in the one-step synthesis of aliphatic potassium acyltrifluoroborates, where organolithium or organomagnesium reagents are transmetalated onto a copper(I) source before coupling. organic-chemistry.org

Recent advancements have introduced decarboxylative borylation as a powerful method for synthesizing organoboron compounds from readily available carboxylic acids. nih.govnih.gov In this strategy, the carboxyl group of an aliphatic or aromatic carboxylic acid is replaced with a boryl group. nih.govresearchgate.net Nickel-catalyzed methods have been developed that allow for the conversion of carboxylic acids, including amino acids and complex natural product derivatives, into their corresponding boronate esters using bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov These esters can then be converted to trifluoroborate salts. nih.gov

More recently, copper-catalyzed and visible-light photoredox-catalyzed decarboxylative borylation reactions have emerged, offering mild, additive-free conditions for this transformation. organic-chemistry.orgprinceton.edu These methods can convert (hetero)aryl acids into aryl radicals that are subsequently trapped by a boron source. princeton.edu

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond of an alkene or alkyne, respectively. wikipedia.org This process, pioneered by Herbert C. Brown, creates an organoborane that can be subsequently oxidized or, for the purposes of this topic, converted into a potassium organotrifluoroborate. nih.govwikipedia.org Various hydroborating agents, from borane (B79455) itself (often as a complex with THF or dimethyl sulfide) to bulkier reagents like 9-BBN, can be used to control the regioselectivity of the addition. nih.govwikipedia.org Following the hydroboration step, treatment with KHF₂ affords the desired alkyl- or vinyltrifluoroborate salt. nih.gov This method is a cornerstone for preparing non-aromatic organotrifluoroborates. organic-chemistry.org

The palladium-catalyzed Miyaura borylation is a robust and widely used method for forming carbon-boron bonds. researchgate.netorganic-chemistry.orgacs.org This reaction typically couples an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B₂pin₂) or pinacolborane (H-Bpin), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction tolerates a wide array of functional groups and has been extended to include less reactive aryl chlorides. nih.govorganic-chemistry.orgupenn.edu The initial product is an arylboronate ester, which is readily converted to the corresponding potassium aryltrifluoroborate upon treatment with KHF₂. organic-chemistry.org This two-step, one-pot procedure provides a versatile route to aryltrifluoroborates from diverse aryl halides. organic-chemistry.org

| Aryl Halide | Boron Source | Catalyst / Ligand | Base | Yield (of boronate ester or trifluoroborate) |

| Iodobenzene | Pinacolborane | PdCl₂(dppf) | Et₃N | High |

| 4-Bromoacetophenone | Pinacolborane | PdCl₂(dppf) | Et₃N | 96% |

| 4-Chlorobenzonitrile | B₂(pin)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | 95% |

| 4-Chlorotoluene | B₂(OH)₄ | Pd₂ (dba)₃ / XPhos | K₃PO₄ | 91% (trifluoroborate) |

| Data compiled from studies on palladium-catalyzed borylation. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org |

Specific Routes to Potassium (4-carboxyphenyl)trifluoroborate

The most direct and practical synthetic route to this compound (CAS No. 850623-38-0) is through the conversion of its corresponding boronic acid, 4-carboxyphenylboronic acid. acs.orgnih.gov This method leverages the general strategy outlined in section 2.1.1.

The reaction involves dissolving 4-carboxyphenylboronic acid in a solvent such as methanol (B129727) or a water/acetonitrile (B52724) mixture and treating it with a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). chem-station.com The desired product, this compound, is significantly less soluble than the starting materials and byproducts, causing it to precipitate from the solution. The solid product can then be isolated in high purity by filtration, followed by washing with cold solvent and drying. chem-station.compitt.edu

The chemical transformation is depicted below:

This synthetic pathway is highly efficient due to its operational simplicity, the commercial availability and low cost of the starting materials, and the ease of product isolation which is driven by precipitation. nih.govchem-station.com

Direct Conversion of 4-Carboxyphenylboronic Acid Precursors

The most common and direct route to this compound involves the conversion of its corresponding boronic acid, 4-carboxyphenylboronic acid. sigmaaldrich.com This method, pioneered by Vedejs, is widely adopted due to its efficiency and the stability of the resulting trifluoroborate salt compared to the boronic acid precursor, which can exist in uncertain stoichiometric states as dimeric or trimeric anhydrides. acs.orgorgsyn.org

The standard procedure involves treating 4-carboxyphenylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂), typically in an aqueous methanol solution. acs.org An important advantage of this method is that it effectively converts not only the pure boronic acid but also its common anhydrous forms, such as boroxines, which are often present in isolated boronic acid samples. acs.org The formation of the potassium trifluoroborate salt is often used as a purification strategy itself, as the crystalline salt can be easily isolated from the reaction mixture. organic-chemistry.org

The synthesis of the 4-carboxyphenylboronic acid precursor is also well-established. One method involves the hydrolysis of an intermediate like (4-(diisopropylcarbamyl)phenyl) boric acid using a base such as lithium hydroxide, followed by acidification to precipitate the desired boronic acid. google.com

Alternative one-pot procedures have been developed that bypass the isolation of the boronic acid. For instance, an iridium-catalyzed borylation of an arene can produce a pinacol (B44631) boronate ester, which is then treated with KHF₂ to directly yield the aryltrifluoroborate salt. acs.orgorganic-chemistry.org This approach streamlines the synthesis from simpler aromatic precursors. acs.orgorganic-chemistry.org

Functional Group Tolerance in the Synthesis of Carboxyphenyl-Substituted Trifluoroborates

A significant advantage of synthetic routes involving trifluoroborates is the high degree of functional group tolerance. The trifluoroborate moiety is remarkably stable under a variety of reaction conditions, allowing for its presence during the manipulation of other parts of the molecule. sigmaaldrich.comfigshare.comresearchgate.net This tolerance is crucial for the synthesis of complex, bifunctional molecules where chemoselectivity is paramount. figshare.comnih.gov

Research has demonstrated that the synthesis of aryltrifluoroborates can proceed efficiently in the presence of a wide array of functional groups. organic-chemistry.org For example, nickel-catalyzed borylation methods are noted for their broad functional group compatibility. organic-chemistry.org Similarly, studies on the synthesis of related potassium acyltrifluoroborates (KATs) show tolerance for groups including alkenes, esters, halides, and nitriles. chemrxiv.org This robustness extends to the synthesis of α-trifluoromethylated organoborons, which can be converted to their potassium trifluoroborate forms without affecting other functionalities like ethers, nitriles, halides, or olefins on the molecule. nih.gov

The table below summarizes the compatibility of various functional groups during trifluoroborate synthesis and subsequent transformations, as documented in the literature.

| Functional Group | Tolerance Level | Context | Reference(s) |

| Esters | High | Tolerated in the synthesis of acyltrifluoroborates. | chemrxiv.org |

| Halides (Br, Cl) | High | Tolerated in Ni-catalyzed borylation and on pre-formed trifluoroborates. | organic-chemistry.orgnih.gov |

| Nitriles | High | Tolerated in various trifluoroborate synthesis methods. | chemrxiv.orgnih.gov |

| Alkenes/Olefins | High | Tolerated in various trifluoroborate synthesis methods. | chemrxiv.orgnih.gov |

| Ethers | High | Tolerated during the formation of α-trifluoromethylated organoborons. | nih.gov |

| Electron-donating groups | High | Tolerated in syntheses of trifluoroborate salts. | orgsyn.org |

| Electron-withdrawing groups | High | Tolerated in syntheses of trifluoroborate salts. | orgsyn.org |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from laboratory-scale to larger, scalable production requires careful optimization of reaction conditions. Research has focused on improving yields, purity, and efficiency to facilitate gram-scale and larger syntheses. figshare.comnih.gov The ability to produce these reagents on a multigram scale is essential for their practical application in areas like materials science and drug discovery. pitt.edu For instance, optimized procedures have been developed to routinely produce related compounds like potassium bromomethyltrifluoroborate in 100-gram batches, demonstrating the scalability of trifluoroborate synthesis. nih.gov

The choice of solvent is critical for reaction efficiency, solubility of reagents, and ease of product isolation. For the direct conversion of boronic acids to trifluoroborates, aqueous methanol is a commonly used and effective solvent system. acs.org In more complex syntheses, such as palladium-catalyzed cross-coupling reactions on molecules already containing a trifluoroborate group, various solvent systems have been optimized. These include dimethylformamide (DMF), 1,4-dioxane/water, and toluene/water mixtures. chemrxiv.orgnih.gov The addition of water as a co-solvent has been shown in some cases to increase reaction yields. chemrxiv.org For the synthesis of related tetrabutylammonium (B224687) trifluoroborates, a chloroform/water biphasic system has been employed successfully. orgsyn.org Additives also play a crucial role; for example, specific palladium catalysts like XPhos Pd G3 and bases such as potassium carbonate are used to optimize cross-coupling reactions on trifluoroborate-containing molecules. chemrxiv.org

Temperature and pH are key parameters that must be precisely controlled to ensure high yields and prevent side reactions. The conversion of 4-carboxyphenylboronic acid to its trifluoroborate salt can often be carried out effectively at room temperature. organic-chemistry.org However, other related synthetic transformations may require elevated temperatures, with reactions reported at 80 °C or even 130 °C to drive them to completion. chemrxiv.orgnih.gov

Control of pH is particularly critical during the synthesis and isolation of the 4-carboxyphenylboronic acid precursor. In its preparation via hydrolysis, the pH of the aqueous solution is carefully adjusted to a range of 4 to 5 using a dilute acid. google.com This acidification step is crucial as it leads to the precipitation of the boronic acid from the solution, allowing for its isolation by filtration. google.com

The final purity of this compound is largely dependent on the purification method employed. A significant advantage of potassium organotrifluoroborates is that they are typically crystalline solids, which makes them amenable to purification by simple recrystallization. acs.orgpitt.edu

Commonly used solvent systems for recrystallization include acetonitrile or a mixture of acetone (B3395972) and diethyl ether. pitt.edu An established procedure for purifying aryltrifluoroborates involves filtering the crude product suspension, washing the collected solid with a solvent mixture such as n-heptane and toluene, and then air-drying the final product. orgsyn.org In some cases, a second crop of crystals can be obtained by concentrating the filtrate. orgsyn.org

While recrystallization is often straightforward, challenges can arise. For certain complex trifluoroborates, successive recrystallizations have sometimes resulted in mixtures or diminished yields, indicating that the purification process must be tailored to the specific compound. nih.gov In instances where recrystallization is insufficient, other chromatographic techniques may be considered, although methods like flash column chromatography have been reported to sometimes lower the isolated yields of related trifluoroborate compounds. chemrxiv.org

The table below outlines common purification techniques and the solvents used.

| Purification Technique | Solvent/Reagent System | Typical Application | Reference(s) |

| Recrystallization | Acetonitrile | General purification of potassium organotrifluoroborates. | acs.orgpitt.edu |

| Recrystallization | Acetone/Diethyl Ether | General purification of potassium organotrifluoroborates. | pitt.edu |

| Filtration and Washing | n-Heptane/Toluene | Washing of the crude, filtered product. | orgsyn.org |

| Flash Chromatography | Varies (e.g., Silica Gel) | Purification of complex or amino acid-derived trifluoroborates. | chemrxiv.org |

Reactivity and Mechanistic Investigations of Potassium 4 Carboxyphenyl Trifluoroborate

Hydrolysis and Activation Mechanisms in Protic Media

The utility of potassium organotrifluoroborates, including the (4-carboxyphenyl) derivative, in many transition metal-catalyzed reactions is predicated on their conversion to a more reactive species. This activation typically occurs through hydrolysis in protic media.

In the context of Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates are considered stable precursors or "protected" forms of boronic acids. chem-station.com The active nucleophilic species in the catalytic cycle is not the trifluoroborate salt itself but rather the corresponding boronic acid, which is generated in situ. chem-station.comacs.org This hydrolysis process involves the stepwise substitution of fluoride (B91410) ions on the boron atom with hydroxyl groups from the aqueous medium. chemrxiv.orgresearchgate.net

The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent (e.g., THF, toluene) and water, in the presence of a base (e.g., Cs₂CO₃, K₂CO₃). chemrxiv.orgorganic-chemistry.orgnih.gov The rate of hydrolysis is a critical factor for the success of the coupling reaction. A "slow release" of the boronic acid into the reaction mixture is often desirable. acs.orged.ac.uk This controlled generation of the active species ensures that its concentration remains low throughout the reaction, which helps to minimize common side reactions associated with boronic acids, such as oxidative homocoupling and protodeboronation. acs.orgresearchgate.net

The rate of hydrolysis can be complex, depending on variables such as the electronic properties of the organic substituent, pH, solvent, and even physical factors like the stirring rate and the shape of the reaction vessel. chemrxiv.orged.ac.ukresearchgate.net For some aryltrifluoroborates, particularly those that are electron-rich or electron-poor, the hydrolysis mechanism can be nuanced. ed.ac.uknih.gov Studies on various aryltrifluoroborates have shown that the hydrolysis can display induction periods and complex solvolytic profiles. acs.orgchemrxiv.org For instance, the hydrolysis of some aryltrifluoroborates, such as those with p-F-phenyl or furyl groups, is found to be catalyzed by acid, an "acid-base paradox" that ensures their slow hydrolysis under the basic conditions typical for Suzuki-Miyaura coupling. acs.orgresearchgate.net

The hydrolysis of a potassium organotrifluoroborate (RBF₃K) releases the organic group as a boronic acid (RB(OH)₂), along with a potassium cation (K⁺) and fluoride ions (F⁻). The fluoride ion, due to its high electronegativity and small size, is a highly reactive species. numberanalytics.com In some palladium-catalyzed cross-coupling reactions, fluoride ions can act as an activator. nih.gov The reactivity of the fluoride ion itself can be influenced by the associated counterion; for example, tetraalkylammonium fluoride salts can exhibit enhanced reactivity compared to alkali metal fluorides like KF. numberanalytics.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Potassium (4-carboxyphenyl)trifluoroborate, as a representative aryltrifluoroborate, is an excellent coupling partner in a variety of transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. longdom.orgacs.org These reagents provide a robust and versatile platform for the formation of carbon-carbon bonds. acs.orgscholarsportal.info

The Suzuki-Miyaura reaction has become one of the most important C-C bond-forming reactions due to its functional group tolerance and the relative lack of toxicity of the boron-containing byproducts. acs.orgnih.gov Potassium organotrifluoroborates have emerged as superior coupling partners compared to boronic acids or esters for several reasons, including their benchtop stability and ease of handling. sigmaaldrich.comorganic-chemistry.orgnih.gov The reaction facilitates the coupling of the organotrifluoroborate with a wide array of electrophiles. organic-chemistry.orgresearchgate.net

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three main steps: oxidative addition, transmetalation, and reductive elimination. For a potassium aryltrifluoroborate, the cycle is preceded by its hydrolysis to the corresponding arylboronic acid.

Oxidative Addition : A low-valent Pd(0) complex reacts with the electrophile (e.g., an aryl halide, Ar'-X) to form a Pd(II) intermediate (Ar'-Pd-X).

Transmetalation : The aryl group from the boronic acid (Ar-B(OH)₂), generated in situ from the trifluoroborate salt, is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (Ar'-Pd-Ar). This step requires a base to facilitate the formation of a borate (B1201080) species [Ar-B(OH)₃]⁻, which is more nucleophilic. For some substrates, the transmetalation is proposed to proceed through an Sₑ2 mechanism. nih.gov

Reductive Elimination : The diorganopalladium(II) complex eliminates the coupled product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant advancement in Suzuki-Miyaura couplings, including those with organotrifluoroborates, has been the development of sterically bulky and electron-rich ligands for the palladium catalyst. nih.gov Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines like SPhos and XPhos, have revolutionized the field. nih.govorganic-chemistry.org These ligands promote the catalytic cycle, particularly the often rate-limiting reductive elimination step, allowing for reactions to be performed under milder conditions, at lower catalyst loadings, and with historically challenging electrophiles like aryl chlorides. organic-chemistry.orgnih.gov The choice of ligand can also have a profound effect on the stereochemical outcome of the reaction, for example, in maintaining the geometry of a Z-alkenyl halide during coupling. organic-chemistry.orgnih.govresearchgate.net

Potassium aryltrifluoroborates, and by extension this compound, are versatile nucleophiles capable of coupling with a broad spectrum of electrophilic partners. This includes electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides (chlorides, bromides, and iodides) as well as triflates (OTf). organic-chemistry.orgnih.govorganic-chemistry.orgnih.govnih.gov The reaction conditions are generally tolerant of a wide variety of functional groups on both coupling partners, such as esters, ketones, nitriles, and nitro groups. organic-chemistry.orgorganic-chemistry.org

The following table summarizes representative examples of Suzuki-Miyaura couplings between various potassium organotrifluoroborates and different electrophiles, illustrating the broad scope of this transformation.

| Organotrifluoroborate | Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | 88 | nih.gov |

| Potassium methyltrifluoroborate | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄·H₂O | Toluene / H₂O | 98 | researchgate.net |

| Potassium (E)-styryltrifluoroborate | 4-Chloroanisole | PdCl₂(dppf) | t-BuNH₂ | i-PrOH / H₂O | 72 | organic-chemistry.org |

| Potassium n-butyltrifluoroborate | 4-tert-Butylphenyl triflate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF / H₂O | 96 | nih.gov |

| Potassium trifluoro(N-methylindolo)borate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane / H₂O | 71 | nih.gov |

| Potassium 1-(benzyloxy)pentyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene / H₂O | 94 | nih.gov |

| Potassium trifluoroboratohomoenolate (ketone) | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | 93 | organic-chemistry.org |

Suzuki-Miyaura Coupling with Various Electrophiles

Coupling with Alkenyl Halides

The palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with alkenyl halides provides a powerful and stereospecific method for the synthesis of substituted styrenes and other vinylarenes. acs.org This transformation, a key variant of the Suzuki-Miyaura reaction, is tolerant of a wide array of functional groups on both the trifluoroborate and the alkenyl halide partner. rsc.orgnih.gov

The reaction is typically performed using a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a complex such as Pd(PPh₃)₄ or PdCl₂(dppf)·CH₂Cl₂. acs.orgnih.govnih.gov A base, most commonly cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to facilitate the crucial transmetalation step. acs.orgnih.gov The choice of solvent is often a biphasic mixture, such as toluene/water or THF/water, to accommodate the different solubilities of the reagents. acs.orgnih.gov For instance, efficient coupling between potassium aryltrifluoroborates and alkenyl bromides can be achieved with 2 mol % of a palladium catalyst and 3 equivalents of base in a toluene/H₂O mixture. acs.org

The utility of this method is demonstrated by its broad substrate scope, which includes electron-rich, electron-neutral, and electron-deficient aryltrifluoroborates. acs.org The reaction with this compound would proceed under similar conditions, with the carboxylate group generally being compatible with the reaction environment, to yield 4-vinylbenzoic acid derivatives.

| Aryltrifluoroborate | Alkenyl Halide | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| K-Aryl-BF₃ | Alkenyl Bromide | Pd(PPh₃)₄ (2 mol %) | Cs₂CO₃ | Toluene/H₂O | High | acs.org |

| K-Vinyl-BF₃ | Aryl Bromide | PdCl₂ (2 mol %)/PPh₃ (6 mol %) | Cs₂CO₃ | THF/H₂O | Good to Excellent | nih.gov |

| K-Alkenyl-BF₃ | Aryl Halide | PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | t-BuNH₂ | i-PrOH/H₂O | Moderate to Excellent | rsc.org |

Stereochemical Considerations in Cross-Coupling

A critical feature of the Suzuki-Miyaura cross-coupling reaction involving organotrifluoroborates is its high degree of stereospecificity. thieme-connect.com When enantiomerically enriched chiral organotrifluoroborates are used, the reaction typically proceeds with complete retention of stereochemistry at the carbon center attached to the boron atom. rsc.orgnih.gov This is particularly important when the stereogenic center is located in the organoboron component. nih.gov

For instance, the palladium-catalyzed coupling of enantiomerically enriched secondary 1-(benzyloxy)alkyltrifluoroborates with aryl chlorides occurs with complete retention of configuration, providing access to protected secondary alcohols. rsc.orgnih.gov Similarly, the coupling of enantiomerically enriched β-trifluoroborato amides with aryl chlorides preserves the diastereoselectivity throughout the reaction. nih.gov This retention of stereochemical integrity is a significant advantage, as it allows for the transfer of chirality from a stable, well-defined precursor to a more complex product molecule.

In the context of coupling with alkenyl halides, if a stereodefined (E)- or (Z)-alkenyl bromide is used, the geometry of the double bond is maintained in the final styrenic product. acs.orgthieme-connect.com The combination of these features makes the Suzuki-Miyaura coupling of potassium organotrifluoroborates a reliable method for constructing stereochemically defined C(sp²)-C(sp²) bonds.

Rhodium-Catalyzed Addition Reactions

Rhodium catalysts enable a different set of transformations for organotrifluoroborates, primarily involving addition reactions to polarized unsaturation in aldehydes and electron-deficient olefins. dntb.gov.uanih.gov These reactions offer a direct route to valuable carbinol and β-substituted carbonyl structures.

Addition to Aldehydes for Carbinol Derivatives

Potassium aryltrifluoroborates, such as the (4-carboxyphenyl) derivative, can undergo rhodium-catalyzed 1,2-addition to aldehydes to furnish diarylmethanols and other secondary alcohol (carbinol) derivatives. nih.govthieme-connect.com This reaction typically employs a rhodium(I) catalyst, such as [Rh(acac)(CO)₂] or [{RhCl(cod)}₂], often in the presence of a phosphine (B1218219) ligand. nih.govthieme-connect.com The reactions are frequently carried out in aqueous solvent systems. thieme-connect.com

A key advantage of this method is its ability to construct highly hindered diarylmethanols. nih.gov The reaction is general for a range of trifluoroborate salts and is effective with reactive aldehydes. nih.gov In some cases, the direct cross-coupling of aromatic aldehydes with potassium aryltrifluoroborates can lead to ketones, although specific conditions can favor the formation of carbinol products. organic-chemistry.org Research has shown that chiral secondary and tertiary alkyltrifluoroborates can add to aldehydes with complete retention of stereochemistry, highlighting the potential for asymmetric synthesis. nih.gov

Asymmetric 1,4-Addition to Electron-Deficient Olefins

The rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) of potassium aryltrifluoroborates to electron-deficient olefins, such as α,β-unsaturated enones, is a powerful method for creating chiral β-aryl ketones. nih.gov This transformation generates a new carbon-carbon bond and a stereocenter with high levels of enantioselectivity.

The reaction is catalyzed by cationic rhodium(I) complexes paired with chiral diphosphine ligands like BINAP, MeO-BIPHEP, or Josiphos. nih.gov The choice of ligand is crucial for inducing high enantioselectivity, which can reach up to 99% ee. nih.gov Reaction parameters such as temperature, solvent, and the precise amount of water as a cosolvent are critical and must be carefully optimized to achieve high yields and enantioselectivities. nih.gov This method provides an efficient route to chiral building blocks that are valuable in the synthesis of natural products and pharmaceuticals. nih.gov

| Reaction Type | Electrophile | Catalyst System | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,2-Addition | Aldehydes | [{RhCl(cod)}₂] | Carbinol Derivatives | Complete stereoretention with chiral substrates | nih.gov |

| Asymmetric 1,4-Addition | Enones | Rh(I)/Chiral Diphosphine (e.g., BINAP) | β-Aryl Ketones | High enantioselectivity (up to 99% ee) | nih.gov |

Other Catalytic Transformations Involving Palladium and Nickel

Beyond the canonical Suzuki-Miyaura coupling, potassium aryltrifluoroborates participate in a range of other useful transformations catalyzed by palladium and nickel complexes.

Palladium catalysts are not limited to reactions with alkenyl halides. Efficient couplings have been developed for a wide variety of aryl and heteroaryl halides and triflates. Notably, some of these reactions can proceed under ligandless conditions, for example, using just Pd(OAc)₂ as the catalyst in methanol (B129727) or water, which enhances the practical appeal and green credentials of the process. nih.gov The development of phosphine-free reaction conditions in aqueous media also facilitates catalyst recycling. nih.gov

Nickel catalysts have emerged as a powerful alternative, particularly for the cross-coupling of potassium aryl- and heteroaryltrifluoroborates with challenging electrophiles like unactivated alkyl halides. These reactions overcome limitations of some palladium systems, allowing for the coupling of a broader range of heteroaryl nucleophiles and tolerating diverse functional groups. A key advantage is the ability to achieve chemoselective reactivity, for instance, coupling at a C(sp³)-Br bond while leaving a C(sp²)-Br bond on the same molecule intact for subsequent functionalization. Nickel catalysis has also proven effective for reactions involving arylboronic acids and 2-fluorobenzofurans via C-F bond activation.

Metal-Free Transformations

A burgeoning area of research focuses on achieving transformations of organoboron compounds without the use of transition metals, driven by goals of cost reduction and sustainability. Potassium aryltrifluoroborates can serve as effective precursors for aryl radicals under metal-free conditions, typically initiated by photoredox catalysis or electrochemistry. dntb.gov.ua

In photoredox catalysis, an organic dye such as eosin (B541160) Y or an acridinium (B8443388) salt acts as a photocatalyst. acs.orgorganic-chemistry.org Upon irradiation with visible light, the excited photocatalyst oxidizes the aryltrifluoroborate salt to generate an aryl radical. acs.orgorganic-chemistry.org This highly reactive intermediate can then engage in a variety of bond-forming reactions, including radical-radical couplings and additions to unsaturated systems. dntb.gov.uaorganic-chemistry.org

Electrochemical methods provide another powerful, metal-free approach. Through anodic oxidation, potassium aryltrifluoroborate salts can be converted into aryl radicals. Recent work has shown that pulsed electrosynthesis can overcome challenges like electrode passivation, enabling the efficient formation of aryl C–P, C–S, C–Se, and C–Te bonds from the corresponding aryltrifluoroborates. These metal-free methods represent a significant advance, expanding the synthetic utility of this compound and related reagents into the domain of radical chemistry.

Stability under Oxidative Conditions

Potassium organotrifluoroborates, including aryltrifluoroborates like this compound, are a class of organoboron compounds recognized for their notable stability. sigmaaldrich.com Their tetracoordinate boron center, forming strong bonds with fluorine atoms, confers a significant tolerance to conditions that would typically degrade other organoboron species. nih.govorganic-chemistry.org Unlike their tricoordinate counterparts, such as boronic acids which possess an empty p-orbital on the boron atom, organotrifluoroborates are less susceptible to reactions with oxidants. nih.gov This inherent stability allows for chemical transformations to be performed on other parts of the molecule while preserving the valuable carbon-boron bond. nih.govupenn.edu Research has demonstrated that the carbon-boron bond in organotrifluoroborates can remain intact even in the presence of common oxidizing agents, a characteristic that expands their utility in complex synthetic sequences. organic-chemistry.orgnih.gov This robustness makes them reliable substrates in various synthetic protocols where oxidative steps are necessary. sigmaaldrich.com

The stability of organotrifluoroborates under oxidative conditions is clearly demonstrated in the epoxidation of unsaturated derivatives. nih.gov Studies have shown that olefin-containing potassium organotrifluoroborates can be successfully oxidized to form stable epoxytrifluoroborates without cleavage of the carbon-boron bond. organic-chemistry.org Reagents such as dimethyldioxirane (B1199080) (DMDO) and meta-chloroperoxybenzoic acid (m-CPBA) have been effectively used for this transformation. nih.gov

The epoxidation proceeds efficiently for a variety of unsaturated alkyl- and aryltrifluoroborates. organic-chemistry.orgnih.gov For instance, the reaction of potassium (4-vinylphenyl)trifluoroborate with OsO₄ and NMO demonstrates that oxidative transformations can be applied to aryltrifluoroborates, yielding the corresponding diol, which highlights the stability of the aryl-BF₃K moiety under these conditions. nih.gov While direct epoxidation data for this compound is not detailed, the successful transformations on structurally related aryltrifluoroborates underscore the general tolerance of this class of compounds to oxidative reagents. nih.gov The resulting epoxytrifluoroborates are often stable, crystalline solids that can be isolated and used in subsequent reactions, such as Suzuki-Miyaura cross-coupling. organic-chemistry.org

Table 1: Cis-Dihydroxylation of Various Unsaturated Potassium Organotrifluoroborates nih.gov

| Entry | Substrate | Product | Yield (%) |

| 1 | Potassium (3-butenyl)trifluoroborate | Potassium (3,4-dihydroxybutyl)trifluoroborate | 88 |

| 2 | Potassium (4-pentenyl)trifluoroborate | Potassium (4,5-dihydroxypentyl)trifluoroborate | 99 |

| 3 | Potassium (4-vinylphenyl)trifluoroborate | Potassium [4-(1,2-dihydroxyethyl)phenyl]trifluoroborate | 82 |

| 4 | Potassium (2-methyl-3-butenyl)trifluoroborate | Potassium (3,4-dihydroxy-2-methylbutyl)trifluoroborate | 41 |

Comparative Reactivity with Other Organoboron Species

Potassium organotrifluoroborates, such as this compound, have emerged as practical alternatives to other organoboron reagents like boronic acids, boronate esters, and N-methyliminodiacetic acid (MIDA) boronates due to distinct differences in stability and reactivity. researchgate.net

Versus Boronic Acids: Organotrifluoroborates exhibit superior stability compared to their corresponding boronic acids. researchgate.net Boronic acids are prone to protodeboronation, especially upon prolonged storage, which can affect stoichiometry and reaction efficiency. sigmaaldrich.comnih.gov In contrast, potassium organotrifluoroborates are generally crystalline, benchtop-stable solids that are resistant to air and moisture and can be stored for extended periods without significant decomposition. upenn.edunih.gov This stability makes them more convenient and reliable reagents in synthetic applications like the Suzuki-Miyaura cross-coupling reaction. nih.govsigmaaldrich.com

Versus Boronate Esters: While boronate esters, such as pinacol (B44631) esters, offer improved stability over boronic acids, they can exhibit sluggish reactivity. nih.gov Achieving efficient cross-coupling with boronate esters often requires harsh conditions or the use of highly toxic thallium-based promoters to facilitate the transmetalation step. nih.gov Potassium trifluoroborates frequently provide a balance of high stability and sufficient reactivity under standard palladium-catalyzed coupling conditions, often without the need for such additives. nih.gov

Versus MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable organoboron compounds designed to protect the boronic acid functionality. rsc.org They are compatible with a wide range of synthetic reagents. rsc.org A direct comparison under strongly acidic and oxidizing conditions (Jones oxidation: H₂SO₄/CrO₃) revealed the exceptional stability of MIDA boronates. nih.gov In a specific study, a hydroxymethylphenyl MIDA boronate was stable under these conditions, whereas the corresponding potassium trifluoroborate salt decomposed. nih.gov This indicates that while trifluoroborates are stable under many oxidative conditions (e.g., epoxidation), MIDA boronates can offer superior stability under certain extremely harsh oxidative and acidic environments. nih.gov However, the conversion of MIDA boronates back to reactive boronic acids requires a specific deprotection step, whereas trifluoroborates can often be used directly or hydrolyze in situ under the basic conditions of many cross-coupling reactions. researchgate.net

Table 2: Comparative Stability of Different Organoboron Species

| Organoboron Species | General Stability | Stability to Protodeboronation | Stability to Jones Oxidation (H₂SO₄/CrO₃) |

| Boronic Acid | Low; can be difficult to purify. sigmaaldrich.com | Low; prone to decomposition. nih.gov | Decomposes. nih.gov |

| Pinacol Boronate Ester | Moderate; improved over boronic acids. | Moderate. | Decomposes. nih.gov |

| Potassium Trifluoroborate | High; air and moisture stable solids. upenn.edu | High; less prone than boronic acids. sigmaaldrich.com | Decomposes. nih.gov |

| MIDA Boronate | Very High; benchtop stable. rsc.org | Very High. | Stable. nih.gov |

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The primary application of potassium (4-carboxyphenyl)trifluoroborate in constructing complex molecular architectures is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. upenn.edu This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the efficient assembly of complex molecular frameworks from simpler precursors. upenn.edu Potassium aryltrifluoroborates are excellent coupling partners in these reactions, readily coupling with a wide range of aryl and heteroaryl halides and triflates. acs.orgethz.ch

The robustness of these reagents allows them to tolerate a wide variety of functional groups on both coupling partners, including aldehydes, ketones, esters, and nitriles. organic-chemistry.org This high degree of functional group tolerance is critical when building complex, polyfunctional molecules, as it minimizes the need for protecting group strategies, thus streamlining the synthetic route. researchgate.net The reaction conditions are typically mild, further preserving sensitive functionalities within the molecular structure. organic-chemistry.org

Research has demonstrated the broad applicability of this methodology. For instance, various substituted potassium aryltrifluoroborates have been successfully coupled with an array of electrophiles, including electron-rich, electron-poor, and sterically hindered partners, consistently producing the desired biaryl products in good to excellent yields. acs.orgnih.gov

| Organotrifluoroborate | Coupling Partner (Electrophile) | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Good-Excellent | acs.org |

| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | 79% | nih.gov |

| Potassium benzyloxyethyltrifluoroborate | Various Aryl Bromides | PdCl₂(AᵗaPhos)₂ | Cs₂CO₃ | Toluene / H₂O | Up to 89% | nih.gov |

| Potassium β-trifluoroborato amide | Various Aryl Chlorides | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene / H₂O | Good-Excellent | nih.gov |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in modern chemistry, particularly in drug discovery, that involves modifying complex molecules, such as drug candidates, in the final steps of a synthesis. nih.govnih.gov This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, enabling efficient exploration of structure-activity relationships (SAR) and the optimization of molecular properties. nih.gov

Potassium organotrifluoroborates, including aryl derivatives like this compound, are exceptionally well-suited for LSF methodologies. researchgate.netchemrxiv.org Their stability allows them to be carried through multiple synthetic steps, while their specific reactivity in cross-coupling reactions enables precise and predictable modifications on complex scaffolds. researchgate.netnih.gov The chemoselectivity of the Suzuki-Miyaura reaction means that the C-BF₃K bond can be selectively coupled in the presence of many other functional groups typically found in pharmaceuticals, avoiding unwanted side reactions. chemrxiv.org This makes it possible to introduce new aryl or heteroaryl groups into a drug-like molecule without redesigning the entire synthesis. nih.gov

Synthesis of Bioactive Molecules and Drug Candidates

The synthesis of bioactive molecules and drug candidates often requires methods that are robust, reliable, and tolerant of diverse functional groups. This compound serves as a key building block in this context, providing a scaffold that can be elaborated into more complex, biologically active compounds. The trifluoroborate moiety acts as a handle for introducing the carboxyphenyl group into a target molecule via cross-coupling, while the carboxylic acid group can be used for subsequent modifications, such as amide bond formation or esterification, to interact with biological targets or improve pharmacokinetic properties. researchgate.netupenn.edu

The modification of peptides and proteins is crucial for developing new therapeutics and biological probes. researchgate.net Potassium organotrifluoroborates, particularly potassium acyltrifluoroborates (KATs), have been developed for the chemical synthesis and modification of proteins. ethz.ch KAT ligation enables the rapid formation of amide bonds with hydroxylamines under aqueous conditions, a reaction that has been applied to protein modification and bioconjugation. ethz.chchemrxiv.org

Furthermore, potassium trifluoroborate salts are used as precursors for generating novel amino acid side chains in peptides. researchgate.net In one platform, a dehydroalanine (B155165) (Dha) residue within a peptide sequence undergoes a photocatalyzed reaction with a variety of boronic acids and potassium trifluoroborate salts to generate a library of non-proteinogenic peptide variants. researchgate.net The carboxylic acid functionality of this compound offers an additional site for conjugation, allowing it to act as a linker to attach other molecules, such as fluorophores or polyethylene (B3416737) glycol (PEG) chains, to the peptide or protein.

In medicinal chemistry, the ability to rapidly synthesize analogues of a lead compound is essential for optimizing its biological activity and drug-like properties. nih.gov this compound and related organotrifluoroborates are valuable reagents in this process. Their use in LSF allows medicinal chemists to efficiently diversify molecular scaffolds. nih.govchemrxiv.org For example, introducing the carboxyphenyl group can alter a compound's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its binding affinity to a target protein and its absorption, distribution, metabolism, and excretion (ADME) profile. The development of efficient cross-coupling methods for these stable and easy-to-handle reagents has streamlined the synthesis of new chemical entities, accelerating the drug discovery process. researchgate.netupenn.edu

Materials Science Applications

The unique properties of organotrifluoroborates also extend their utility into the realm of materials science. The stability and versatile reactivity of these compounds make them excellent building blocks for the synthesis of advanced functional materials. chemrxiv.org The bifunctional nature of this compound, with its reactive coupling site and its carboxylic acid, is particularly advantageous for creating well-defined polymers and functional surfaces.

In polymer science, substituted styrenes are important monomers, and Suzuki-Miyaura coupling using potassium vinyltrifluoroborate is a key method for their synthesis. nih.gov Similarly, aryltrifluoroborates are used to construct the conjugated backbones of advanced polymers. For example, monomers containing potassium acyltrifluoroborates (KATs) have been synthesized and polymerized using techniques like atom-transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT). nih.gov The resulting polymers contain reactive KAT groups along their chains, which can undergo post-polymerization modification to attach other molecules, leading to the creation of block copolymers or polymer-drug conjugates. nih.gov

The synthesis of organic photonic materials, which are used in devices like organic light-emitting diodes (OLEDs) and sensors, relies heavily on the precise construction of conjugated organic molecules and polymers. acs.org The Suzuki-Miyaura reaction is a cornerstone of this field, and the use of stable, reliable precursors like this compound facilitates the synthesis of the complex biaryl and heteroaryl structures that form the core of these materials. acs.org The carboxylic acid group provides a convenient anchor point for tuning the material's properties or for grafting it onto a substrate. chemrxiv.org

Functionalization of Nanomaterials (e.g., Carbon Nanodots)

The covalent functionalization of nanomaterials is a critical strategy for enhancing their physical and chemical properties, such as solubility, dispersibility, and biocompatibility, which in turn enables their use in a wider range of applications. nih.gov Aryl groups, derived from reagents like this compound, are particularly effective for modifying the surfaces of carbon-based nanomaterials, including carbon nanodots (CNDs) and carbon nanotubes (CNTs). researchgate.netnih.gov

The process often involves the generation of aryl radicals from the corresponding precursor, which then covalently bond to the nanomaterial surface. mdpi.com This surface modification overcomes the strong van der Waals forces that cause nanomaterials to aggregate, leading to significantly improved dispersibility and solubility in various solvents. nih.govmdpi.com For instance, covalent functionalization has been shown to be an effective method for preventing the aggregation of CNDs, resulting in superior colloidal stability, enhanced luminescence, and more efficient generation of reactive oxygen species for therapeutic applications. acs.org The presence of the carboxylic acid group on this compound provides an additional advantage, offering a secondary reactive site for further conjugation or for tailoring the surface chemistry of the nanomaterial.

Table 1: Effects of Aryl Group Functionalization on Carbon Nanomaterials

| Property | Effect of Functionalization | Rationale | Supporting Evidence |

|---|---|---|---|

| Solubility/Dispersibility | Increased | Overcomes aggregation by disrupting van der Waals forces. | Arylated CNTs show significantly increased solubility in various solvents. nih.govmdpi.com |

| Luminescence | Enhanced | Prevents aggregation-induced quenching. | Functionalized CNDs exhibit enhanced and more stable luminescence. acs.org |

| Biocompatibility | Improved | Allows for surface modification with biocompatible molecules. | Functional groups enable the attachment of targeting ligands like folic acid. acs.org |

| Electronic Properties | Modified | Alters the π-electron system of the nanomaterial surface. | Arylated nanotubes are widely used in photoelectronics and semiconductor technology. researchgate.netacs.org |

Design of Luminescent Metal-Organic Frameworks (LMOFs) with Carboxyphenylboronate Ligands

Luminescent Metal-Organic Frameworks (LMOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. globethesis.com Their luminescence can originate from the organic linker, the metal ion, or guest molecules housed within the porous structure, making them highly tunable for applications in sensing, bioimaging, and solid-state lighting. chemicalbook.comdiscofinechem.com

The design of LMOFs relies heavily on the choice of the organic linker. researchgate.net Ligands containing aromatic cores or conjugated π-systems are often selected to impart luminescence. numberanalytics.com this compound is an ideal precursor for the in situ generation of the 4-carboxyphenylboronate ligand. This bifunctional linker is well-suited for LMOF construction:

The carboxylate group (-COOH) readily coordinates with metal centers (like Zn(II), Cd(II), or lanthanides) to form the structural nodes of the framework. numberanalytics.com

The aromatic phenylboronate (B1261982) core acts as the "strut" of the framework and can serve as the primary source of luminescence, typically emitting in the blue region of the spectrum due to π*→π electron transitions. numberanalytics.comnih.gov

The inherent porosity and luminescence of these frameworks can be precisely tuned by changing the metal ion or modifying the ligand. acs.org The resulting LMOFs often exhibit strong and stable luminescence, making them excellent candidates for chemical sensors where the emission can be modulated by the presence of specific analytes. globethesis.comnih.gov

Utilization in Catalyst Fabrication

This compound, and its parent compound 4-carboxyphenylboronic acid, serve as valuable reagents in the fabrication of advanced heterogeneous catalysts. chemicalbook.comsigmaaldrich.com A key application is in the synthesis of supported metal nanoparticle catalysts, particularly those involving palladium (Pd). sigmaaldrich.comnih.gov

In this context, the bifunctional nature of the molecule is crucial. The fabrication process typically involves:

Anchoring: The carboxylic acid group acts as an anchor, allowing the molecule to be immobilized onto a solid support material (e.g., cellulose, silica, alumina, or other polymers). mdpi.comuu.nl This functionalization creates a tailored surface with specific chemical properties.

Nanoparticle Formation: The functionalized support is then treated with a palladium salt solution (e.g., Pd(OAc)₂). The boronic acid/trifluoroborate moiety and the carboxylate group can interact with the palladium precursor, facilitating the reduction and stabilization of palladium nanoparticles directly onto the support surface. sigmaaldrich.comresearchgate.net

The resulting material is a heterogeneous catalyst where fine palladium nanoparticles are highly dispersed and stabilized on the support, preventing their agglomeration and deactivation. mdpi.complos.org These bio-supported or polymer-supported palladium catalysts have demonstrated high efficiency and reusability in cross-coupling reactions like the Suzuki-Miyaura reaction, often allowing for reactions to be conducted in more environmentally benign solvents like water. chemicalbook.comsigmaaldrich.com

Table 2: Components of a Supported Palladium Catalyst System Using a Carboxyphenylboronate Linker

| Component | Material Example | Function | Reference |

|---|---|---|---|

| Active Metal | Palladium (Pd) | Catalyzes the C-C bond formation. | nih.gov |

| Functional Linker | 4-Carboxyphenylboronic acid | Anchors to the support and stabilizes Pd nanoparticles. | chemicalbook.comsigmaaldrich.com |

| Solid Support | Cellulose, Alumina (γ-Al₂O₃), Carbon | Provides a high surface area and prevents catalyst leaching. | nih.govmdpi.com |

| Target Reaction | Suzuki-Miyaura Coupling | Forms biaryl compounds from aryl halides and boronic acids. | plos.org |

Potential in Sensor Technologies

The unique chemical properties of the boronate and trifluoroborate groups make this compound a highly versatile platform for the development of chemical sensors. Its utility spans several distinct sensing mechanisms.

Sensing of Diols (e.g., Sugars, Glycoproteins): The boronic acid moiety (derived from the trifluoroborate) can reversibly bind with compounds containing cis-diol groups, such as saccharides (e.g., glucose) and ribonucleic acids (RNA). mdpi.comacs.org This specific interaction is the basis for highly selective biosensors. By functionalizing nanomaterials like gold nanoparticles or graphene quantum dots with 4-carboxyphenylboronic acid, sensors can be designed where the binding event leads to a detectable change in fluorescence or an electrochemical signal. mdpi.comnih.gov

Sensing of Fluoride (B91410) Ions: Aryltrifluoroborates are inherently sensitive to fluoride ions. The B-F bonds can interact with or be displaced by fluoride in solution, leading to a measurable response. Furthermore, copper-mediated reactions involving potassium aryltrifluoroborates and potassium fluoride can produce fluorinated aromatic compounds. acs.orgnih.gov This transformation can be the basis of a chemical sensor where the generation of the fluorinated product is monitored. Fluorescent probes incorporating triarylborane structures have also been designed to show enhanced selectivity for F⁻, where binding of the anion modulates the probe's intramolecular charge transfer (ICT) characteristics and thus its fluorescence. nih.gov

LMOF-Based Sensing: As discussed previously, the entire molecule can be used as a linker to build LMOFs. researchgate.net These frameworks can act as highly sensitive and selective fluorescent sensors. nih.gov The porous structure can selectively adsorb analyte molecules, which then interact with the framework, leading to a quenching (decrease) or enhancement (increase) of the material's intrinsic luminescence. LMOFs built with carboxyphenyl-type ligands have been successfully used to detect metal ions (like Fe³⁺ and Cr³⁺) and various organic compounds. globethesis.comnih.gov

Table 3: Sensor Applications Based on this compound

| Sensing Target | Underlying Principle | Detection Method | Key Feature | Reference |

|---|---|---|---|---|

| Sugars, RNA, Diols | Reversible covalent binding of boronic acid to cis-diols. | Fluorescence, Electrochemical | High selectivity for diol-containing biomolecules. | mdpi.comacs.org |

| Fluoride Ions (F⁻) | Interaction with the trifluoroborate group or Cu-mediated fluorination. | Fluorescence, NMR Spectroscopy | Direct detection based on the B-F moiety. | acs.orgnih.gov |

| Metal Ions, Organics | Analyte interaction with a Luminescent Metal-Organic Framework (LMOF). | Fluorescence Quenching/Enhancement | High sensitivity and recyclability of the sensor material. | researchgate.netnih.gov |

Derivatives and Further Functionalization of Potassium 4 Carboxyphenyl Trifluoroborate

Modification of the Carboxylic Acid Moiety

The carboxylic acid group of Potassium (4-carboxyphenyl)trifluoroborate serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These modifications are crucial for tailoring the properties of the molecule for specific applications, such as in peptide synthesis and bioconjugation.

Amidation Reactions

The formation of an amide bond from the carboxylic acid group is a fundamental transformation. While direct amidation of this compound is not extensively detailed in the literature, the principles of amide bond formation are well-established. Standard coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOAt), are expected to facilitate the reaction between the carboxylic acid and a primary or secondary amine. This would yield the corresponding amide derivative while preserving the trifluoroborate functionality.

The broader class of potassium acyltrifluoroborates (KATs) has been shown to undergo amidation through alternative pathways. For instance, KATs can react with amines in an acid-promoted condensation to form trifluoroborate iminiums (TIMs), which are then oxidized to amides. nih.govrsc.orgethz.chresearchgate.netresearchgate.net This method, however, involves the acyltrifluoroborate group directly and not a separate carboxylic acid moiety.

Esterification and Peptide Conjugation

Similar to amidation, the carboxylic acid group of this compound can be converted to an ester. This is typically achieved through acid-catalyzed esterification with an alcohol or by using coupling agents. The resulting esters can serve as intermediates for further functionalization or as building blocks for more complex molecules.